molecular formula C13H13ClN2 B14130306 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine CAS No. 89221-32-9

5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine

Cat. No.: B14130306
CAS No.: 89221-32-9
M. Wt: 232.71 g/mol
InChI Key: QOTILTCXNXVRHK-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorophenyl group and three methyl groups in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine typically involves the reaction of 3-chlorobenzaldehyde with acetone and urea under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrimidine ring.

    Condensation Reaction: 3-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with urea to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2,4,6-trimethylpyrimidine: Similar structure but lacks the chlorophenyl group.

    5-(4-Chlorophenyl)-2,4,6-trimethylpyrimidine: Similar structure with the chlorine atom at a different position on the phenyl ring.

    2,4,6-Trimethylpyrimidine: Lacks the chlorophenyl group entirely.

Uniqueness

The presence of the 3-chlorophenyl group in 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine makes it unique compared to other similar compounds. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89221-32-9

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

5-(3-chlorophenyl)-2,4,6-trimethylpyrimidine

InChI

InChI=1S/C13H13ClN2/c1-8-13(9(2)16-10(3)15-8)11-5-4-6-12(14)7-11/h4-7H,1-3H3

InChI Key

QOTILTCXNXVRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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